Methyl (4-amino-3-methoxyphenyl)carbamate
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Overview
Description
Methyl (4-amino-3-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-amino-3-methoxyphenyl)carbamate typically involves the reaction of 4-amino-3-methoxyaniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-amino-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl (4-amino-3-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly as a prodrug.
Industry: Used in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of methyl (4-amino-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(3-carbamoyl-4-methoxyphenyl)carbamate
- Methyl N-(3-acetamido-4-methoxyphenyl)carbamate
Uniqueness
Methyl (4-amino-3-methoxyphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88149-79-5 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl N-(4-amino-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-5-6(3-4-7(8)10)11-9(12)14-2/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
BGYWAUGKORXVJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)OC)N |
Origin of Product |
United States |
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